molecular formula C5H9NO3 B12418364 n-Propionylglycine-2,2-d2

n-Propionylglycine-2,2-d2

Cat. No.: B12418364
M. Wt: 133.14 g/mol
InChI Key: WOMAZEJKVZLLFE-SMZGMGDZSA-N
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Description

N-Propionylglycine-2,2-d2 is a deuterium-labeled compound, specifically a stable isotope of N-Propionylglycine. It is used in various scientific research applications due to its unique properties, including its molecular formula C5H7D2NO3 and molecular weight of 133.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propionylglycine-2,2-d2 involves the incorporation of deuterium atoms into the N-Propionylglycine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production is carried out under strict quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

N-Propionylglycine-2,2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-Propionylglycine-2,2-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Propionylglycine-2,2-d2 involves its incorporation into biological molecules, allowing researchers to track its movement and transformation within biological systems. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to study molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-Propionylglycine-2,2-d2 include:

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic and kinetic studies. The presence of deuterium atoms enhances the stability and allows for more precise tracking in various applications .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

133.14 g/mol

IUPAC Name

2,2-dideuterio-2-(propanoylamino)acetic acid

InChI

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i3D2

InChI Key

WOMAZEJKVZLLFE-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CC

Canonical SMILES

CCC(=O)NCC(=O)O

Origin of Product

United States

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